![molecular formula C22H28O2P2 B8207045 Bibop](/img/structure/B8207045.png)
Bibop
Overview
Description
Bibop is a useful research compound. Its molecular formula is C22H28O2P2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bibop suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bibop including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optics and Laser Research : BiB3O6 crystals, commonly used in noncollinear optical parametric amplification schemes, are highly efficient in amplifying pulses, making them suitable for attosecond and strong-field research (Hong et al., 2017).
Research Evaluation and Management : The BIBO ontology is proposed for presenting data to evaluate scientific results. This framework aims to integrate research management systems for both individuals and institutions (Dimic Surla et al., 2012).
Chemistry and Catalysis : BIBOPs (Bisdihydrobenzooxaphosphole Ligands) are used in rhodium-catalyzed asymmetric hydroformylation and hydrogenation processes, demonstrating excellent conversions and enantioselectivities (Tan et al., 2016); (Tang et al., 2010).
Data Representation and Education : Microbial Bebop is a novel approach that transforms microbial environmental data into music, helping to highlight complex relationships in biological datasets (Larsen & Gilbert, 2013).
Medical Research : BIBN 4096 BS, a CGRP-receptor antagonist, has been found effective in treating acute migraine attacks (Olesen et al., 2004).
Piezoelectric Devices : α-BiB3O6 crystals show potential for high-temperature piezoelectric devices due to their significant thickness extensional coupling factor and minimal temperature variation (Chen et al., 2017).
Electrocatalysis : Modification of Bi-PbO2 electrodes enhances electro-catalytic activity and stability, making them suitable for various applications (Yang et al., 2012).
Luminescent Materials : BIBO-based phosphors with Tb3+ and Eu3+ ions are suitable for display and lighting applications due to their tunable luminescence and energy transfer properties (Song et al., 2019).
properties
IUPAC Name |
(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25?,26?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVTUIDTRDJLGP-XCGOXOSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=CC=CC=C21)[C@H]3OC4=CC=CC=C4P3C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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